molecular formula C12H10F3NO4 B2630279 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid CAS No. 1016706-55-0

5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2630279
CAS No.: 1016706-55-0
M. Wt: 289.21
InChI Key: VJFVHSBVRFORJE-UHFFFAOYSA-N
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Description

CAS Number: 1016706-55-0 Molecular Formula: C 12 H 10 F 3 NO 4 Molecular Weight: 289.21 g/mol 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a high-purity chemical compound intended for research and development applications. This product is provided For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to a class of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, which are recognized in scientific literature as valuable scaffolds for the synthesis of novel bioactive molecules . The structural motif of the 5-oxopyrrolidine core, combined with a fluorinated aryl substituent, is of significant interest in medicinal chemistry. The incorporation of fluorine atoms, such as the trifluoromethoxy group on the phenyl ring, is a common strategy in drug design. Fluorine can influence a molecule's conformation, metabolic stability, and binding affinity due to its high electronegativity and small atomic radius, potentially enabling enhanced interactions with biological targets . Research on closely related analogues, specifically those featuring a 2,4-difluorophenyl group, has demonstrated that these derivatives can be synthesized into various functional materials, including hydrazones and benzimidazoles. Such derivatives have shown promising in vitro anticancer properties in studies against triple-negative breast cancer, prostate cancer, and melanoma cell lines, highlighting the potential of this chemical class in oncological research . Researchers may utilize this compound as a key synthetic intermediate for further chemical exploration and development.

Properties

IUPAC Name

5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c13-12(14,15)20-9-3-1-2-8(5-9)16-6-7(11(18)19)4-10(16)17/h1-3,5,7H,4,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFVHSBVRFORJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethoxyphenyl Group: This step involves the introduction of the trifluoromethoxyphenyl group onto the pyrrolidine ring. This can be achieved through nucleophilic substitution reactions using trifluoromethoxybenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Chemistry

5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid serves as a building block in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Can yield different derivatives depending on the oxidizing agents used.
  • Reduction : Modifies functional groups to produce reduced analogs.
  • Substitution : The trifluoromethoxy group can be replaced under specific conditions.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganate, Hydrogen peroxideCarboxylic acid derivatives
ReductionSodium borohydride, Lithium aluminum hydrideAlcohols, Amines
SubstitutionHalogenating agents, NucleophilesVarious substituted products

Biology

Research has indicated that this compound may exhibit significant biological activity , particularly in the following areas:

Medicine

The compound is being explored for its potential therapeutic properties , particularly in:

  • Anti-inflammatory Activities : Investigations into its effects on inflammatory pathways are ongoing.
  • Anticancer Properties : Preliminary studies suggest it may interact with cancer-related biomolecules, but more research is needed to confirm these effects.

Case Studies

  • Antimicrobial Efficacy Study :
    A study investigated various derivatives of pyrrolidine compounds for their antibacterial properties. Results indicated that modifications similar to those found in 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid could enhance antimicrobial activity against common pathogens.
  • Therapeutic Potential in Cancer Research :
    A recent publication highlighted the potential of pyrrolidine derivatives in targeting specific cancer pathways. The study suggested that compounds with similar structures could inhibit tumor growth by modulating enzymatic activities related to cancer proliferation.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials and chemical processes due to its unique physicochemical properties. Its role as an intermediate in various synthetic pathways makes it valuable for producing specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrrolidine ring and carboxylic acid group can also contribute to the compound’s overall biological activity by influencing its solubility, stability, and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid (Target) 3-(Trifluoromethoxy)phenyl C₁₂H₁₀F₃NO₄ 289.21 Not reported High lipophilicity due to -OCF₃; potential metabolic stability.
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid Phenyl C₁₁H₁₁NO₃ 221.21 Not reported Basic scaffold; polar due to carboxylic acid. Used as a synthetic intermediate.
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (Compound 36) 4-(Phenylamino)phenyl C₁₇H₁₆N₂O₃ 296.32 168–169 Antioxidant activity; synthesized via itaconic acid and phenyldiamine condensation.
5-Oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid (CID 2741833) 4-Phenoxyphenyl C₁₇H₁₅NO₄ 297.31 Not reported Increased steric bulk from phenoxy group; may influence receptor binding.
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic acid Thienylmethyl C₁₀H₁₁NO₃S 225.26 Not reported Thiophene moiety introduces sulfur-based electronic effects; used as a drug impurity reference.
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid 4-(Propoxycarbonyl)phenyl C₁₅H₁₇NO₅ 291.30 Not reported Ester functional group (propoxycarbonyl) may alter solubility and bioavailability.

Key Structural and Functional Insights

Substituent Effects on Physicochemical Properties: The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (logP ~1.2) . This property may improve membrane permeability in drug design.

Synthetic Routes :

  • Most analogs are synthesized via condensation reactions between itaconic acid and substituted anilines, followed by functional group modifications (e.g., esterification, hydrazide formation) . Yields range from 48% (for complex derivatives like compound 26 in ) to 89% (for hydrazone-isatin derivatives like compound 39 in ).

Biological Activity: Antioxidant Activity: Compound 36 (4-(phenylamino)phenyl analog) demonstrated significant radical-scavenging activity in DPPH assays, attributed to the electron-rich phenylamino group . Structural similarities imply the target compound may share this mechanism, though further studies are needed.

Thermal Stability :

  • Melting points vary widely:

  • 168–169°C for compound 36 (phenylamino-substituted) .
  • >300°C for SK-119 (trihydroxybenzylidene derivative) due to extensive hydrogen bonding .
    • The target compound’s melting point is unreported but likely intermediate, influenced by the balance between -OCF₃ hydrophobicity and carboxylic acid polarity.

Biological Activity

5-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₂H₁₀F₃NO₃
  • Molecular Weight : 289.21 g/mol
  • CAS Number : 2357-26-8
  • MDL Number : MFCD00665765

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC₁₂H₁₀F₃NO₃
Molecular Weight289.21 g/mol
CAS Number2357-26-8
MDL NumberMFCD00665765

Anticancer Activity

Recent studies have highlighted the potential of 5-oxo-pyrrolidine derivatives as anticancer agents. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that certain derivatives significantly reduced cell viability, with some compounds exhibiting more potent effects than standard chemotherapeutics like cisplatin. Specifically, compounds with free amino groups showed enhanced anticancer properties while maintaining low toxicity towards non-cancerous cells .

Case Study: Anticancer Efficacy

In a study evaluating various derivatives, compound 15 exhibited a reduction in A549 cell viability to 66% at a concentration of 100 µM after 24 hours, suggesting strong anticancer potential . The structure-activity relationship indicated that the presence of specific functional groups plays a critical role in enhancing biological activity.

Antimicrobial Activity

The antimicrobial efficacy of 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid has also been investigated. It was tested against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Results indicated promising activity against these pathogens, particularly against methicillin-resistant strains .

Table 2: Antimicrobial Activity Against Pathogens

PathogenActivity Level
Methicillin-resistant S. aureusModerate to High
K. pneumoniaeModerate
P. aeruginosaModerate

The exact mechanism by which 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This structural modification may also influence the compound's binding affinity to specific receptors or enzymes involved in cancer cell proliferation and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted anilines and cyclic ketones or carboxylic acid derivatives. For example, analogous pyrrolidine derivatives are synthesized via reactions of fluorinated anilines (e.g., 2,4-difluoroaniline) with itaconic acid under reflux conditions, followed by cyclization . Catalysts like sulfuric acid or palladium complexes can improve yield, while solvents (DMF, toluene) and temperature (100–120°C) are critical for regioselectivity. Optimization should include purity checks via HPLC and NMR to confirm structural integrity.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H^1H/13C^{13}C-NMR are essential for confirming molecular weight and substituent positions. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–254 nm) is recommended. Differential scanning calorimetry (DSC) or melting point analysis (e.g., mp 287.5–293.5°C for similar trifluoromethyl derivatives) can validate crystallinity . Cross-validation using FT-IR for functional groups (C=O at ~1700 cm1^{-1}, CF3_3 at 1100–1200 cm1^{-1}) is advised.

Q. How can solubility challenges for this compound in aqueous buffers be addressed during in vitro assays?

  • Methodological Answer : Due to the hydrophobic trifluoromethoxy group, solubility enhancers like DMSO (≤1% v/v) or cyclodextrin derivatives are often used. Pre-solubilization in organic solvents followed by dilution in PBS (pH 7.4) is typical. For quantitative studies, dynamic light scattering (DLS) can monitor aggregation, and co-solvent systems (e.g., water:ethanol 4:1) may improve stability .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported melting points or spectral data for this compound across studies?

  • Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Recrystallization in different solvents (e.g., ethyl acetate vs. methanol) can isolate stable polymorphs. Thermogravimetric analysis (TGA) paired with X-ray diffraction (XRD) identifies crystalline phases. For spectral validation, compare data with structurally analogous compounds (e.g., 4-(3-fluorophenyl)-5-oxopyrrolidine derivatives) and use computational tools like DFT for predicting 1H^1H-NMR shifts .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral palladium complexes) can enforce enantioselectivity. For example, (3R)-configured pyrrolidine derivatives are synthesized using enantiopure starting materials (e.g., (R)-1-phenylethylamine) and monitored via chiral HPLC (Chiralpak® columns) . Racemization risks during cyclization require low-temperature conditions (<50°C) and inert atmospheres.

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems or biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electronic properties (HOMO-LUMO gaps) and reaction pathways (e.g., nucleophilic attack at the pyrrolidine carbonyl). Molecular docking (AutoDock Vina) with protein targets (e.g., enzymes with carboxylic acid-binding pockets) predicts binding affinities. Validate with in vitro inhibition assays and correlate with computational ΔG values .

Q. How do substituents on the phenyl ring (e.g., trifluoromethoxy vs. methyl) impact the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Fluorinated groups enhance metabolic stability by resisting CYP450 oxidation. Compare half-life (t1/2_{1/2}) in liver microsomes for derivatives with -OCH3_3, -CF3_3, or -F substituents. LC-MS/MS quantifies parent compound degradation, while 19F^{19}F-NMR tracks metabolite formation. The trifluoromethoxy group’s electron-withdrawing nature reduces aromatic ring reactivity, slowing Phase I metabolism .

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